molecular formula C10H17NO5 B1401615 2-Oxa-8-azaspiro[4.5]decane oxalate CAS No. 1588441-03-5

2-Oxa-8-azaspiro[4.5]decane oxalate

Cat. No.: B1401615
CAS No.: 1588441-03-5
M. Wt: 231.25 g/mol
InChI Key: XLWWMFHNLPANMB-UHFFFAOYSA-N
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Description

2-Oxa-8-azaspiro[4.5]decane oxalate (CAS 1588441-03-5) is a high-purity chemical compound with the molecular formula C10H17NO5 and a molecular weight of 231.25 g/mol . This spirocyclic compound features a central spiro[4.5]decane scaffold, integrating both oxygen and nitrogen heteroatoms within its structure, which is of significant interest in medicinal chemistry and drug discovery . The oxalate salt form enhances the compound's stability and solubility for research applications. Compounds based on the 1-oxa-8-azaspiro[4.5]decane structure have been investigated as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH) . FAAH is a key enzyme in the endocannabinoid system, responsible for the breakdown of endogenous signaling lipids, and its inhibition is a promising therapeutic strategy for the treatment of pain, anxiety, and other neurological disorders . Furthermore, structurally related azaspirodecane derivatives have demonstrated acetylcholine antagonistic activity and gastric juice secretion inhibition, indicating potential for research in the field of gastro-enteric diseases . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle the material with appropriate precautions; it may cause skin and eye irritation (H315-H319-H335) . For optimal stability, the compound should be stored under an inert atmosphere at 2-8°C . It is available for sourcing in various packaging sizes to meet specific research requirements.

Properties

IUPAC Name

2-oxa-8-azaspiro[4.5]decane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.C2H2O4/c1-4-9-5-2-8(1)3-6-10-7-8;3-1(4)2(5)6/h9H,1-7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWWMFHNLPANMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCOC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1951444-83-9
Record name 2-Oxa-8-azaspiro[4.5]decane, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951444-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588441-03-5
Record name 2-Oxa-8-azaspiro[4.5]decane, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588441-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Pharmacological Investigations and Biological Activities of 2 Oxa 8 Azaspiro 4.5 Decane Derivatives

Evaluation of Receptor Modulatory Activities

The unique three-dimensional structure of the 2-oxa-8-azaspiro[4.5]decane core has made it an attractive framework for designing ligands that can interact with high affinity and selectivity with various receptors.

Muscarinic Acetylcholine (B1216132) Receptor Agonism, Particularly M1 Subtype

A significant area of research has been the development of 2-oxa-8-azaspiro[4.5]decane derivatives as agonists for muscarinic acetylcholine receptors, with a particular focus on the M1 subtype. The M1 receptor is a key target for the symptomatic treatment of cognitive deficits associated with Alzheimer's disease.

In a pivotal study, researchers synthesized and evaluated a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. One of the lead compounds, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one , demonstrated potent, non-selective muscarinic activity. Further structural modifications led to the discovery of derivatives with preferential affinity for M1 receptors over M2 receptors. Notably, (-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane L-tartrate monohydrate (YM796) , emerged as a potent and selective M1 agonist. This compound was found to ameliorate disturbances in passive avoidance learning behavior in animal models, indicating its potential as a cognitive enhancer.

The agonist activity of these compounds at the M1 receptor was confirmed through various assays, including the stimulation of phosphoinositide hydrolysis in rat hippocampal slices. The stereochemistry of these derivatives was found to be crucial for their activity, with the (-)-isomers generally exhibiting higher potency.

Table 1: M1 Muscarinic Agonist Activity of Selected 2-Oxa-8-azaspiro[4.5]decane Derivatives

Compound M1 Receptor Affinity (Ki, nM) M2 Receptor Affinity (Ki, nM) M1 Agonist Activity (Phosphoinositide Hydrolysis)
2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one High High Potent, Non-selective Agonist
(-)-YM796 High Lower Potent, Selective Agonist

Nicotinic Acetylcholine Receptor Agonist Analogues

While extensive research has focused on the muscarinic activity of 2-oxa-8-azaspiro[4.5]decane derivatives, there is a notable lack of specific studies identifying them as potent agonists for nicotinic acetylcholine receptors (nAChRs). The current body of scientific literature primarily highlights their interactions with muscarinic receptor subtypes. Therefore, the development of 2-oxa-8-azaspiro[4.5]decane-based analogues as nicotinic acetylcholine receptor agonists does not appear to be a prominent area of investigation at present.

Exploration of Other G-Protein Coupled Receptor (GPCR) Interactions

Beyond cholinergic receptors, derivatives of the 2-oxa-8-azaspiro[4.5]decane scaffold have been explored for their interactions with other GPCRs, revealing a broader pharmacological profile.

Sigma-1 (σ1) Receptor Ligands: Several studies have focused on designing 1-oxa-8-azaspiro[4.5]decane derivatives as selective ligands for the σ1 receptor, a unique intracellular chaperone protein with implications in various neurological disorders and cancer. Researchers have synthesized a series of these compounds and evaluated their binding affinities. For instance, certain derivatives have exhibited nanomolar affinity for σ1 receptors with moderate to good selectivity over the σ2 subtype. One such derivative, 8-(2-(3,4-dichlorophenyl)ethyl)-2-oxa-8-azaspiro[4.5]decane , has been identified as a potent σ1 receptor ligand. The development of radiolabeled versions of these ligands is also being pursued for in vivo imaging of σ1 receptor distribution using positron emission tomography (PET).

Dopamine (B1211576) D2 and Substance P Receptor Antagonism: In addition to agonist activity, certain 2-oxa-8-azaspiro[4.5]decane derivatives have demonstrated antagonist properties at other GPCRs. For example, a derivative has been reported to exhibit potent dopamine D2 receptor antagonism and substance P receptor (neurokinin-1 receptor) inhibitory activity. This dual activity suggests potential applications in the treatment of psychosis and inflammatory conditions.

Table 2: GPCR Interactions of Selected 2-Oxa-8-azaspiro[4.5]decane Derivatives

Compound Derivative Target GPCR Activity Potential Application
8-(2-(3,4-dichlorophenyl)ethyl)-2-oxa-8-azaspiro[4.5]decane Sigma-1 (σ1) Receptor Ligand (High Affinity) Neurological Disorders, Cancer Imaging
Not specified in detail Dopamine D2 Receptor Antagonist Antipsychotic
Not specified in detail Substance P (NK1) Receptor Inhibitor Anti-inflammatory

Enzyme Inhibition and Activation Studies

The versatility of the 2-oxa-8-azaspiro[4.5]decane scaffold extends to its ability to serve as a template for the design of potent and selective enzyme inhibitors.

Fatty Acid Amide Hydrolase (FAAH) Inhibitory Mechanisms

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to increased levels of endogenous cannabinoids, which can produce analgesic, anxiolytic, and anti-inflammatory effects.

Researchers have successfully designed and optimized 1-oxa-8-azaspiro[4.5]decane urea (B33335) derivatives as potent and covalent inhibitors of FAAH. These inhibitors typically feature a reactive carbonyl group that forms a covalent bond with the catalytic serine residue in the active site of FAAH, leading to its irreversible inactivation. The spirocyclic core helps to position the reactive group optimally for this interaction. Through iterative design, compounds with high potency and favorable pharmacokinetic properties have been developed, showing promise for the treatment of pain and other neurological disorders.

SHP2 Inhibitory Mechanisms

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, particularly the RAS-MAPK pathway. Gain-of-function mutations in SHP2 are associated with developmental disorders and various cancers, making it an attractive target for therapeutic intervention.

Recently, a potent allosteric inhibitor of SHP2 featuring a 2-oxa-8-azaspiro[4.5]decane moiety has been discovered. This inhibitor binds to a tunnel-like allosteric pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains of SHP2. This binding stabilizes the enzyme in an inactive, auto-inhibited conformation, thereby preventing its catalytic activity. The 2-oxa-8-azaspiro[4.5]decane group plays a key role in occupying a specific region of this allosteric site, contributing to the high potency and selectivity of the inhibitor. This discovery has opened new avenues for the development of targeted cancer therapies.

Table 3: Enzyme Inhibition by 2-Oxa-8-azaspiro[4.5]decane Derivatives

Enzyme Target Derivative Type Mechanism of Inhibition Therapeutic Potential
Fatty Acid Amide Hydrolase (FAAH) 1-oxa-8-azaspiro[4.5]decane urea Covalent, irreversible inhibition Pain, Anxiety, Inflammation
SHP2 Phosphatase Substituted 2-oxa-8-azaspiro[4.5]decane Allosteric, non-competitive inhibition Cancer, Developmental Disorders

Interactions with Other Metabolic Pathway Enzymes

Research into the specific interactions of 2-oxa-8-azaspiro[4.5]decane derivatives with a broad range of metabolic pathway enzymes is still an emerging field. However, studies on structurally related spirocyclic compounds provide insights into their potential for such interactions. For instance, spirocyclic structures are often investigated for their metabolic stability against oxidative enzymes due to their three-dimensional shape, which can be a desirable trait in drug design. univ.kiev.ua

While direct modulation of key metabolic enzymes by 2-oxa-8-azaspiro[4.5]decane derivatives is not extensively documented in current literature, related spiro-compounds have been designed to have low reactivity with biological nucleophiles, thereby potentially reducing off-target effects and improving safety profiles. nih.gov The focus of existing research has been more on receptor affinity and less on direct enzymatic inhibition in metabolic pathways.

Cellular and Molecular Effects

The influence of 2-oxa-8-azaspiro[4.5]decane derivatives at the cellular and molecular level is a primary area of investigation, revealing their mechanisms of action and therapeutic potential.

Impact on Cell Signaling Pathways

A significant finding is the interaction of these derivatives with key signaling proteins. Certain 1-oxa-8-azaspiro[4.5]decane derivatives have been identified as potent M1 muscarinic partial agonists. nih.gov Specifically, compounds like (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane have been shown to stimulate phosphoinositide hydrolysis in rat hippocampal slices. nih.gov This action indicates direct involvement in the phosphoinositide signaling cascade, a crucial pathway for cellular responses to external stimuli.

Furthermore, derivatives of the related 1,4-dioxa-8-azaspiro[4.5]decane have been developed as high-affinity ligands for sigma-1 (σ1) receptors. nih.govacs.org The sigma-1 receptor is a unique chaperone protein located at the endoplasmic reticulum-mitochondria interface that modulates a variety of signaling pathways, including calcium signaling between these organelles. researchgate.net The binding of these spiro-derivatives to σ1 receptors can therefore influence intracellular calcium homeostasis and other downstream signaling events.

Modulation of Gene Expression Profiles

Direct evidence detailing the modulation of gene expression profiles specifically by 2-oxa-8-azaspiro[4.5]decane derivatives is limited in publicly available research. However, the principle of modulating gene expression through targeted chemical compounds is a well-established scientific approach. nih.gov Given that these derivatives can interact with signaling pathways like those governed by muscarinic and sigma receptors—pathways known to have downstream effects on gene transcription—it is plausible that they could indirectly influence gene expression. For example, activation of M1 muscarinic receptors can lead to the activation of transcription factors that regulate genes involved in neuronal plasticity and cell survival. Future research, potentially using transcriptomic analyses like RNA-sequencing, would be necessary to elucidate the specific gene expression signatures altered by these compounds.

Effects on Cellular Metabolism and Function

The effects of 2-oxa-8-azaspiro[4.5]decane derivatives on cellular function are often linked to their receptor interactions. For instance, derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have been shown to induce apoptosis in cancer cell lines. nih.gov One such derivative, compound 8b, increased the percentage of both early and late-stage apoptotic cells in MDA-MB-231 breast cancer cells, suggesting it inhibits tumor cell proliferation by blocking the cell cycle. nih.gov

Additionally, the high affinity of certain derivatives for sigma-1 receptors points to a potential role in modulating cellular stress responses and survival, as the sigma-1 receptor is heavily involved in maintaining cellular homeostasis. researchgate.net The development of radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives has also enabled their use in positron emission tomography (PET) imaging to visualize tumors that overexpress sigma-1 receptors, demonstrating their utility in tracking cellular function in vivo. nih.govacs.org

Broader Biological System Responses and Therapeutic Potential

The molecular and cellular effects of these compounds translate into significant responses at the level of the whole biological system, particularly within the central nervous system.

Psychotropic Effects and Central Nervous System Activity

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been extensively synthesized and evaluated for their potential as treatments for central nervous system disorders, such as dementia of the Alzheimer's type. nih.gov These compounds were designed as M1 muscarinic agonists, aiming to enhance cholinergic neurotransmission, which is impaired in Alzheimer's disease. nih.gov In vivo studies in rats demonstrated that these derivatives could ameliorate scopolamine-induced memory impairment in passive avoidance tasks, a key indicator of central muscarinic activity. nih.gov

Furthermore, a series of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective ligands for sigma-1 receptors, which are implicated in neurodegenerative diseases and psychiatric disorders. researchgate.netnih.gov These ligands exhibit high affinity for sigma-1 receptors and can cross the blood-brain barrier, as demonstrated by biodistribution studies in mice. researchgate.netnih.gov The development of a radiolabeled version, [¹⁸F]8, has shown high accumulation in sigma-1 receptor-rich areas of the brain, highlighting its potential as a PET imaging agent to study these receptors in the context of neurological and psychiatric conditions. researchgate.netnih.gov

Data Tables

Table 1: Receptor Binding Affinity of Selected Azaspiro[4.5]decane Derivatives

CompoundTarget ReceptorBinding Affinity (Ki)Selectivity (σ2/σ1)Source
1-Oxa-8-azaspiro[4.5]decane Derivatives (General Class)Sigma-1 (σ1)0.61 – 12.0 nM2 – 44 researchgate.net
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a)Sigma-1 (σ1)5.4 ± 0.4 nM30-fold over σ2 nih.govacs.org
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17)Muscarinic (M1/M2)Not specified (Potent)No selectivity nih.gov
(-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane ((-)-29)Muscarinic (M1)Preferential affinityNot specified nih.gov

Anti-inflammatory Potential

Derivatives of the spirodienone class, which includes certain aza-spirodecanone structures, have shown notable anti-inflammatory properties. nih.gov Research has indicated that these compounds can exert their effects by modulating key inflammatory pathways. For instance, spirodienone compounds have been observed to suppress the activation of nuclear transcription factor-κB (NF-κB), a critical regulator of the inflammatory response. nih.gov One such compound, extracted from Amorpha fruticose, demonstrated strong suppression of NF-κB activation in both human cervical carcinoma (HeLa) cells and murine macrophage RAW264.7 cells. nih.gov

Anti-cancer Activities and Tumor Regression

A significant area of investigation for this class of compounds has been in oncology, where derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have shown promising anti-cancer effects. nih.gov These compounds have been evaluated against various human cancer cell lines, with many exhibiting moderate to potent activity. nih.govnih.gov

Initial studies showed that out of 17 synthesized 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, 15 displayed activity against human lung cancer (A549), human breast cancer (MDA-MB-231), and human cervical cancer (HeLa) cell lines. nih.gov Further optimization and modification of these structures led to the identification of several compounds with strong cytotoxic effects. nih.gov For example, compound 6d was highly effective against the A549 cell line, while compound 8d showed the most potent cytotoxicity against the MDA-MB-231 cell line. nih.gov Compound 6b was identified as having the strongest activity against the HeLa cell line. nih.gov

The mechanism of action for some of these derivatives involves the induction of apoptosis. Compound 8b , for instance, was found to increase both early and late-stage apoptosis in MDA-MB-231 cells, suggesting it inhibits tumor cell proliferation by blocking the cell cycle. nih.gov Compound 11h emerged as a particularly promising candidate, demonstrating high efficacy against all three tested cancer cell lines. nih.gov

In addition to direct therapeutic action, other derivatives have been developed for cancer diagnostics. A radiolabeled compound, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane ([¹⁸F]5a) , has been evaluated as a potent imaging agent for tumors. nih.gov This ligand shows high affinity and specificity for σ1 receptors, which are often overexpressed in tumors, allowing for high accumulation in human carcinoma and melanoma xenografts during positron emission tomography (PET) imaging. nih.gov

Table 1: In Vitro Anti-cancer Activity of Selected 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives (IC₅₀ in µM)

CompoundA549 (Lung)MDA-MB-231 (Breast)HeLa (Cervical)
6b --0.18 nih.gov
6d 0.26 nih.gov--
8b ->10 µM nih.gov-
8d -0.10 nih.gov-
11b 0.18 nih.gov--
11d -0.08 nih.gov-
11h 0.19 nih.gov0.08 nih.gov0.15 nih.gov
11k -0.09 nih.gov0.14 nih.gov
12c --0.14 nih.gov

Potential in Treating Neurological Disorders and Cognitive Impairment

Derivatives of 2-Oxa-8-azaspiro[4.5]decane have been extensively studied for their potential to treat complex neurological conditions, including dementia and cognitive deficits. nih.gov A series of 1-oxa-8-azaspiro[4.5]decanes were developed and assessed as M1 muscarinic agonists, a target for the symptomatic treatment of Alzheimer's-type dementia. nih.gov

In preclinical studies, these compounds were tested for their ability to reverse scopolamine-induced cognitive impairment in passive avoidance tasks in rats. nih.gov While the initial compound, 2,8-Dimethyl-1-oxa-8-azaspiro sigmaaldrich.comnih.govdecan-3-one (17) , showed potent but non-selective muscarinic activity, systematic modifications led to derivatives with improved profiles. nih.gov Compounds such as the 2-ethyl analogue (18 ) and the 3-methylene analogue (29 ) displayed a preferential affinity for M1 over M2 receptors and exhibited potent antiamnesic activity. nih.gov Notably, (-)-29 was selected for further clinical investigation based on its in vivo selectivity. nih.gov

Other related structures, such as 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, have shown a potent inhibitory effect on neural calcium uptake and a protective action against memory and learning deficits in animal models. researchgate.net The beneficial effects of these compounds are thought to be related to their influence on intracellular Ca²⁺ and Na⁺ movements. researchgate.net

Furthermore, research into sigma-1 (σ1) receptors, which are implicated in various neurological and psychiatric disorders, has led to the development of selective ligands based on the 1-oxa-8-azaspiro[4.5]decane scaffold. nih.govresearchgate.net These ligands, including compound 8 , exhibit nanomolar affinity for σ1 receptors. nih.gov A radiolabeled version, [¹⁸F]8 , demonstrated high initial brain uptake and specific accumulation in σ1 receptor-rich brain areas, highlighting its potential as a PET imaging agent for studying these receptors in the context of neurological disease. nih.govresearchgate.net

Investigation in Eating Disorders

The therapeutic potential of this chemical family extends to metabolic and eating disorders. A patent filed in 2008 described a novel series of 1-oxa-3-azaspiro[4.5]decan-2-one derivatives for the treatment of conditions such as binge eating disorder. wipo.intgoogle.com These compounds are designed to act as antagonists of the Neuropeptide Y (NPY) Y5 receptor. wipo.intgoogle.com The NPY system is a key central regulator of food intake, and its continuous stimulation can lead to obesity. google.com By blocking the Y5 receptor, these spiro-decanone derivatives aim to inhibit the orexigenic (appetite-stimulating) effects of NPY, thereby offering a potential therapeutic strategy for managing eating disorders. wipo.intgoogle.com

Structure Activity Relationship Sar Studies of 2 Oxa 8 Azaspiro 4.5 Decane Analogs

Influence of Spirocyclic Architecture and Conformational Rigidity on Biological Activity

The spirocyclic core of 2-oxa-8-azaspiro[4.5]decane and its analogs imparts a significant degree of conformational rigidity. This structural feature is advantageous in drug discovery as it can enhance binding specificity to biological targets and improve metabolic stability. The rigid framework of the spiro-union limits the number of accessible conformations, which can lead to a more favorable entropic profile upon binding to a receptor.

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been investigated as selective σ1 receptor ligands. nih.gov The inherent rigidity of the spiro[4.5]decane system is a critical contributor to the high affinity and selectivity observed for these receptors. nih.gov This constrained geometry allows the molecule to fit precisely into binding sites that may not be as accessible to more flexible, linear molecules. The specific arrangement of the oxa and aza heteroatoms within this rigid scaffold is crucial for orienting the key pharmacophoric elements for optimal interaction with the receptor.

Strategic Substituent Modifications and Their Pharmacological Impact

Systematic modifications of the 2-oxa-8-azaspiro[4.5]decane scaffold have been instrumental in delineating the structural requirements for potent and selective pharmacological activity. These modifications span heteroatom substitutions, derivatization with alkyl and aryl groups, and exploration of stereochemical influences.

Heteroatom Substitutions and Bioisosteric Replacements

The nature and position of heteroatoms within the spirocyclic framework are critical determinants of biological activity. In the development of M1 muscarinic agonists, analogs of 1-oxa-8-azaspiro[4.5]decanes were synthesized where heteroatoms were substituted to probe their role in receptor binding. nih.gov

For instance, the synthesis of 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, a derivative where a nitrogen atom is introduced at the 2-position, resulted in a compound with high affinity for both M1 and M2 muscarinic receptors. nih.gov However, replacement of the oxygen atom at the 1-position of related structures with a basic nitrogen atom was not well-tolerated for M1 receptor binding, leading to a significant drop in affinity. nih.gov This suggests a specific requirement for an oxygen atom or a carbonyl group at this position for effective interaction with the M1 receptor. nih.gov

Alkyl and Aryl Group Derivatizations for Potency and Selectivity

The addition of alkyl and aryl groups at various positions on the 2-oxa-8-azaspiro[4.5]decane nucleus has been a key strategy to modulate potency and selectivity. In a series of 1-oxa-8-azaspiro[4.5]decanes designed as M1 muscarinic agonists, systematic modifications of an initial lead compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, were performed. nih.gov

Introducing an ethyl group at the 2-position or modifying the 3-position with a methylene (B1212753) or dithioketal group led to compounds with a preferential affinity for M1 over M2 receptors. nih.gov These modifications also resulted in potent antiamnesic activity with a better separation from cholinergic side effects. nih.gov

The following table summarizes the M1 receptor binding affinities of some modified 1-oxa-8-azaspiro[4.5]decane analogs:

CompoundR2R3M1 Receptor Affinity (Ki, nM)
17 Methyl=O2.3
18 Ethyl=O3.5
29 Methyl=CH24.6

Data sourced from a study on M1 muscarinic agonists. nih.gov

Stereochemical Influence on Receptor Binding and Efficacy

The chiral nature of many 2-oxa-8-azaspiro[4.5]decane analogs means that their stereochemistry can have a profound impact on receptor binding and efficacy. The optical resolution of active compounds has often revealed that the biological activity resides preferentially in one enantiomer. nih.gov

For example, in the case of 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, the M1 agonist activity was found to be predominantly associated with the (-)-isomers. nih.gov X-ray crystal structure analysis of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane determined its absolute configuration to be S, which is the same as that of the natural muscarinic agonist, muscarone. nih.gov This highlights the critical importance of stereochemistry for proper orientation within the receptor binding site.

Elucidation of Key Pharmacophoric Elements for Target Engagement

Through extensive SAR studies, the key pharmacophoric elements of 2-oxa-8-azaspiro[4.5]decane analogs required for target engagement have been elucidated. For M1 muscarinic agonists, the essential features include the spirocyclic core, a basic nitrogen atom (typically methylated) in the piperidine (B6355638) ring, and specific functionalities on the five-membered ring. nih.govnih.gov

The presence of a hydrogen bond acceptor, such as the ether oxygen or a carbonyl group, at a specific position on the tetrahydrofuran (B95107) ring moiety is crucial. nih.gov The distance and relative orientation between the basic nitrogen and this hydrogen bond acceptor, constrained by the rigid spirocyclic framework, are key to high-affinity binding. Modifications that alter this spatial relationship or introduce unfavorable steric or electronic interactions can lead to a significant loss of activity. nih.gov

Computational and Theoretical Studies in 2 Oxa 8 Azaspiro 4.5 Decane Research

Conformational Analysis and Molecular Dynamics Simulations of Spirocyclic Systems

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. For spirocyclic systems like 2-oxa-8-azaspiro[4.5]decane, which features a rigid spiro junction connecting a piperidine (B6355638) and a tetrahydrofuran (B95107) ring, understanding the accessible conformations is crucial.

Conformational Analysis aims to identify the stable, low-energy arrangements of atoms in a molecule. The 2-oxa-8-azaspiro[4.5]decane structure has inherent rigidity due to the spirocyclic fusion, but the individual rings can still adopt different conformations (e.g., chair, boat, twist-boat for the piperidine ring and envelope or twist for the tetrahydrofuran ring). The specific conformation can significantly influence how the molecule fits into a biological target's binding site. For instance, X-ray crystal structure analysis of a related compound, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, determined its absolute configuration to be S, which was essential for its selection for further studies. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular behavior over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and the stability of molecule-protein complexes. For spirocyclic systems, MD simulations can reveal:

The preferred conformations of the rings and their substituents in a solution or a biological environment.

The energetic barriers between different conformational states.

The dynamic behavior of the molecule upon binding to a receptor, showing how both the ligand and protein adapt to each other.

While specific MD simulation studies on the 2-oxa-8-azaspiro[4.5]decane oxalate (B1200264) are not extensively documented in publicly available literature, the principles are widely applied to similar scaffolds to understand their dynamic behavior and inform the design of analogues with optimized shapes for target binding.

Ligand-Protein Docking and Binding Affinity Predictions for Target Interactions

Ligand-Protein Docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a protein target. This method is fundamental in structure-based drug design. The process involves placing the ligand in the binding site of a protein and evaluating the "fit" using a scoring function, which estimates the binding affinity.

In the context of azaspiro[4.5]decane derivatives, docking studies are frequently used to rationalize observed biological activities and to screen virtual libraries of compounds against specific targets. For example, research on derivatives of the related 1-oxa-8-azaspiro[4.5]decane scaffold has focused on their activity as sigma (σ) receptor ligands. nih.gov These studies involve docking the spirocyclic compounds into a homology model or crystal structure of the σ₁ and σ₂ receptors to understand the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern binding.

Binding Affinity Predictions quantify the strength of the interaction between a ligand and its protein target, often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). nih.gov Computational models, including sophisticated machine learning and deep learning algorithms, are increasingly used to predict these values from molecular structures alone. nih.govgithub.com These predictions help prioritize which novel compounds to synthesize and test experimentally. A study on a series of 1-oxa-8-azaspiro[4.5]decane derivatives reported nanomolar binding affinities for the σ₁ receptor, highlighting the scaffold's potential. nih.gov

Below is a table of binding affinities for selected 1-oxa-8-azaspiro[4.5]decane derivatives against sigma receptors, demonstrating the high affinity achievable with this scaffold.

CompoundTarget ReceptorBinding Affinity (Kᵢ) in nMSelectivity (Kᵢ σ₂ / Kᵢ σ₁)
Derivative 1σ₁0.4744
Derivative 2σ₁12.12
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a)σ₁5.430

This table presents data for related 1-oxa- and 1,4-dioxa-8-azaspiro[4.5]decane derivatives to illustrate the binding potential of the core scaffold. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular properties, known as descriptors. nih.govresearchgate.net The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. nih.gov

For a series of 2-oxa-8-azaspiro[4.5]decane derivatives, a QSAR study would proceed as follows:

Data Collection: A dataset of compounds with the same core scaffold but different substituents is compiled, along with their experimentally measured biological activities (e.g., pIC₅₀).

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) properties.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that links the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. sigmaaldrich.com

While a specific QSAR model for 2-oxa-8-azaspiro[4.5]decane oxalate was not found in the search, 2D-QSAR models have been successfully developed for other structurally diverse sets of ligands targeting receptors of interest, such as the sigma-2 receptor. nih.gov Such models are crucial for virtual screening of large chemical databases to identify new potential hits that feature the azaspiro[4.5]decane scaffold. nih.gov

De Novo Drug Design Strategies Incorporating 2-Oxa-8-azaspiro[4.5]decane Scaffolds

De Novo Drug Design refers to the computational creation of novel molecular structures with desired pharmacological properties, often tailored to fit a specific biological target. frontiersin.org Instead of modifying existing molecules, these methods build new ones from scratch.

The 2-oxa-8-azaspiro[4.5]decane scaffold is an excellent starting point for de novo design because of its desirable drug-like properties, including its sp³-rich character which can improve solubility and metabolic stability. Modern de novo design strategies often employ artificial intelligence (AI) and deep learning. frontiersin.org

Scaffold-based generative models can use the 2-oxa-8-azaspiro[4.5]decane core as a fixed anchor and then intelligently add new functional groups and side chains to optimize interactions with a target binding site. nih.gov These generative models, which can include Recurrent Neural Networks (RNNs) and transformers, learn the "rules" of chemistry and molecular design from vast datasets of known molecules. youtube.com They can then generate novel, synthesizable molecules that incorporate the spirocyclic core and are predicted to have high binding affinity and selectivity for a protein of interest. nih.govyoutube.com This approach allows for the rapid exploration of novel chemical space around the core scaffold, accelerating the discovery of new potential drug candidates. frontiersin.org

Preclinical Development and Translational Research of 2 Oxa 8 Azaspiro 4.5 Decane Derivatives

In Vitro and In Vivo Efficacy Studies in Disease Models

Preclinical studies have demonstrated the potential of 2-Oxa-8-azaspiro[4.5]decane derivatives in various disease models, particularly in the fields of neurology and oncology.

Animal Models for Neurological Disorders

Derivatives of 2-Oxa-8-azaspiro[4.5]decane have been investigated for their potential in treating neurological conditions such as Alzheimer's disease and cognitive impairment. A series of 1-oxa-8-azaspiro[4.5]decanes were synthesized and evaluated as M1 muscarinic agonists for the symptomatic treatment of Alzheimer's-related dementia. nih.gov In rat passive avoidance tasks, these compounds showed an ability to ameliorate scopolamine-induced cognitive deficits. nih.gov

One derivative, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, was selected for further clinical studies based on its potent antiamnesic activity and preferential affinity for M1 over M2 muscarinic receptors. nih.gov This selectivity is crucial as it suggests a reduced likelihood of cholinergic side effects. nih.gov The compound demonstrated partial agonistic activity for M1 muscarinic receptors by stimulating phosphoinositide hydrolysis in rat hippocampal slices. nih.gov

Another area of investigation involves the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives which have shown a potent inhibitory effect on neural calcium uptake and protective action against brain edema and memory and learning deficits. researchgate.net

Efficacy of 2-Oxa-8-azaspiro[4.5]decane Derivatives in Neurological Models

CompoundDisease ModelKey Findings
(-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decaneScopolamine-induced amnesia in ratsPotent antiamnesic activity, preferential M1 muscarinic receptor affinity. nih.gov
1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivativesTET-induced brain edema and memory deficitsPotent inhibition of neural Ca-Uptake, protective against brain edema and cognitive deficits. researchgate.net

Preclinical Oncology Models

In the realm of oncology, derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane have been evaluated as potential tumor imaging agents. One such derivative, [¹⁸F]5a, demonstrated high affinity for σ1 receptors, which are often overexpressed in tumor cells. nih.gov

Small animal positron emission tomography (PET) imaging using mouse xenograft models of human carcinoma and melanoma showed high accumulation of [¹⁸F]5a in the tumors. nih.gov This accumulation was significantly reduced by treatment with haloperidol, a known σ1 receptor ligand, indicating specific binding. nih.gov These findings suggest that radiolabeled 2-Oxa-8-azaspiro[4.5]decane derivatives could serve as effective agents for tumor imaging. nih.gov

Preclinical Oncology Findings for a 2-Oxa-8-azaspiro[4.5]decane Derivative

CompoundCancer ModelApplicationKey Findings
[¹⁸F]8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane ([¹⁸F]5a)Human carcinoma and melanoma xenografts in miceTumor Imaging (PET)High accumulation in tumors, specific binding to σ1 receptors. nih.gov

Detailed Elucidation of Mechanisms of Action in Biological Systems

The therapeutic effects of 2-Oxa-8-azaspiro[4.5]decane derivatives are rooted in their specific interactions with biological targets. In the context of neurological disorders, the primary mechanism of action for several derivatives is their activity as M1 muscarinic acetylcholine (B1216132) receptor agonists. nih.gov By stimulating these receptors, they enhance cholinergic neurotransmission, which is known to be impaired in conditions like Alzheimer's disease. nih.govnih.gov The stimulation of phosphoinositide hydrolysis is a downstream effect of M1 receptor activation, indicating functional agonism. nih.gov

For the oncology applications, the mechanism involves targeting the σ1 receptor. nih.gov These receptors are involved in a variety of cellular functions and are often upregulated in cancer cells. The high affinity and specific binding of certain 2-Oxa-8-azaspiro[4.5]decane derivatives to σ1 receptors allow for their use as imaging probes to visualize tumors. nih.gov

Advanced Therapeutic Applications in Emerging Disease Areas

The versatility of the 2-Oxa-8-azaspiro[4.5]decane scaffold has led to the exploration of its derivatives in other therapeutic areas. For instance, certain 1-oxa-8-azaspiro[4.5]decane-8-carboxamide compounds have been identified as inhibitors of fatty acid amide hydrolase (FAAH). wipo.int FAAH is an enzyme that degrades endocannabinoids, and its inhibition is a promising strategy for treating a wide range of conditions including pain, inflammation, anxiety, and neurodegenerative diseases. wipo.int

Furthermore, new derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective ligands for the σ1 receptor, not just for imaging, but also for potential therapeutic intervention in diseases where σ1 receptor modulation is beneficial. nih.govresearchgate.net These compounds exhibit nanomolar affinity for σ1 receptors, suggesting their potential as potent therapeutic agents. nih.govresearchgate.net

Future Directions and Emerging Applications of 2 Oxa 8 Azaspiro 4.5 Decane Scaffolds

Integration into DNA-Encoded Libraries (DELs) for High-Throughput Screening

The landscape of drug discovery is continually evolving, with high-throughput screening methods playing a pivotal role in the identification of new lead compounds. DNA-Encoded Libraries (DELs) have emerged as a powerful technology in this domain, allowing for the screening of vast numbers of compounds against biological targets. The integration of novel, three-dimensional scaffolds is crucial for expanding the chemical space of these libraries.

The 2-oxa-8-azaspiro[4.5]decane scaffold is a prime candidate for inclusion in DELs. Its spirocyclic nature provides a rigid framework that can be strategically functionalized to explore diverse chemical space. While direct on-DNA synthesis of 2-oxa-8-azaspiro[4.5]decane is an area for future development, related azaspiro compounds have been successfully incorporated into DELs using techniques like visible light-mediated energy transfer catalysis. nih.govrsc.org These methodologies pave the way for the on-DNA synthesis of a wide array of spirocyclic compounds, including derivatives of the 2-oxa-8-azaspiro[4.5]decane scaffold. The inclusion of such scaffolds is anticipated to enrich libraries with molecules possessing unique spatial arrangements, increasing the probability of identifying potent and selective binders for a variety of protein targets. High-throughput virtual screening has also been effectively used to screen libraries of small molecules, including those with spirocyclic systems, to identify potential inhibitors for therapeutic targets. nih.gov

Role as Versatile Building Blocks for Complex Molecular Architectures in Organic Synthesis

The 2-oxa-8-azaspiro[4.5]decane scaffold serves as a valuable building block in organic synthesis, providing a robust and conformationally constrained starting point for the construction of more complex molecules. nih.gov Its bifunctional nature, containing both an ether and a secondary amine, allows for a wide range of chemical modifications.

The nitrogen atom of the piperidine (B6355638) ring can be readily functionalized through N-alkylation, N-acylation, or participation in transition metal-catalyzed cross-coupling reactions. These transformations enable the introduction of various substituents, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry programs. The tetrahydrofuran (B95107) ring, while generally more stable, offers opportunities for ring-opening reactions under specific conditions to yield highly functionalized piperidine derivatives. The development of stereoselective synthetic routes to access enantiomerically pure 2-oxa-8-azaspiro[4.5]decane derivatives further enhances their utility as chiral building blocks for the synthesis of complex natural products and pharmaceuticals. The strategic use of this scaffold can significantly streamline synthetic routes and provide access to novel chemical entities with well-defined three-dimensional structures.

Exploration in Novel Therapeutic Areas Beyond Currently Identified Applications

While research into the specific biological activities of 2-oxa-8-azaspiro[4.5]decane oxalate (B1200264) is ongoing, the broader class of azaspirocyclic compounds has shown promise in a variety of therapeutic areas. nih.gov Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane have been investigated as selective ligands for sigma-1 receptors, which are implicated in a range of neurological and psychiatric disorders. nih.gov This suggests that the 2-oxa-8-azaspiro[4.5]decane scaffold could also be a valuable template for the development of novel central nervous system (CNS) therapeutics.

Furthermore, spirocyclic systems are increasingly being explored in oncology. For instance, derivatives of 1-oxa-4-azaspironenone have demonstrated antitumor activity against various cancer cell lines. nih.gov The unique conformational constraints imposed by the spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets. The exploration of 2-oxa-8-azaspiro[4.5]decane derivatives in areas such as neurodegenerative diseases, pain management, and oncology represents a fertile ground for future research. A related 2-oxa-spiro[5.4]decane scaffold has shown neurotrophic, neurogenic, and anti-neuroinflammatory properties, indicating potential for treating conditions like stroke and depression. nih.gov

Development of New and Sustainable Synthetic Methodologies for Enhanced Accessibility

The advancement of novel synthetic methodologies is crucial for the widespread adoption of the 2-oxa-8-azaspiro[4.5]decane scaffold in research and development. While classical synthetic routes exist, there is a growing emphasis on the development of more efficient, stereoselective, and environmentally benign methods.

Advanced Spectroscopic and Analytical Characterization for Biological Context

A thorough understanding of the physicochemical properties and behavior of 2-oxa-8-azaspiro[4.5]decane and its derivatives in biological systems is paramount for their successful development as therapeutic agents. Advanced spectroscopic and analytical techniques are indispensable for this purpose.

While basic characterization data is available, more in-depth studies are warranted. nih.govchemscene.comsigmaaldrich.comachemblock.comsigmaaldrich.com High-resolution nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques, can provide detailed insights into the conformational dynamics of the spirocyclic system. X-ray crystallography is crucial for unambiguously determining the solid-state structure and stereochemistry of derivatives.

Q & A

Q. What are the recommended safety protocols for handling 2-Oxa-8-azaspiro[4.5]decane oxalate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves inspected for integrity and flame-retardant antistatic clothing. Employ respiratory protection if airborne exposure is possible .
  • Spill Management: Collect spills using vacuum systems or sweep into sealed containers. Avoid drainage contamination and follow local disposal regulations .
  • First Aid: For eye exposure, flush with water for ≥15 minutes and seek medical attention. For ingestion, rinse mouth thoroughly and consult a physician .

Q. How can researchers address nomenclature inconsistencies for spirocyclic compounds like this compound?

Methodological Answer:

  • IUPAC Guidelines: Prioritize numbering based on heteroatom priority (e.g., oxygen > nitrogen). Use bridging terms (e.g., "spiro") and positional descriptors (e.g., "[4.5]") to clarify ring junctions .
  • Validation: Cross-check with databases like CAS Registry and peer-reviewed syntheses to resolve ambiguities (e.g., distinguishing "2-Oxa-8-aza" vs. "8-Oxa-2-aza" configurations) .

Q. What are the foundational synthetic routes for this compound derivatives?

Methodological Answer:

  • Core Synthesis: React 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-amine derivatives under reflux conditions (e.g., ethanol, 12–24 hours). Optimize yields via catalyst screening (e.g., p-toluenesulfonic acid) .
  • Derivatization: Introduce substituents via nucleophilic substitution or cross-coupling reactions. Monitor regioselectivity using NMR (¹H/¹³C) and LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in ecological toxicity data for spirocyclic compounds?

Methodological Answer:

  • Data Gaps: Use predictive models (e.g., QSAR, ECOSAR) to estimate toxicity when empirical data are absent. Cross-validate with structurally similar compounds (e.g., 8-Aminospiro[4.5]decane hydrochloride) .
  • Experimental Design: Conduct Daphnia magna acute toxicity assays (OECD 202) and soil mobility studies (OECD 106) to fill data gaps. Prioritize biodegradability testing under OECD 301 guidelines .

Q. What advanced analytical methods are suitable for profiling impurities in this compound?

Methodological Answer:

  • Impurity Identification: Use HPLC-MS/MS with C18 columns (e.g., 2.6 µm, 100 Å) and gradient elution (acetonitrile/0.1% formic acid). Compare retention times against reference standards (e.g., Buspirone Hydrochloride Impurity J) .
  • Quantification: Apply LC-UV at 210–254 nm for detection. Validate limits of detection (LOD) and quantification (LOQ) via spiked recovery experiments .

Q. Table 1: Common Impurities and Detection Methods

Impurity NameCAS RegistryDetection MethodReference Standard
8-Azaspiro[4.5]decane-7,9-dione1075-89-4HPLC-UV (254 nm)MM0464.08
4-(7,9-Dioxo-8-azaspiro...)2726492-73-3LC-MS/MS (ESI+)Buspirone Impurity J

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Variable Screening: Use a 2³ factorial design to test temperature (25–80°C), solvent polarity (ethanol vs. DMF), and catalyst loading (0.1–1.0 mol%). Analyze main effects via ANOVA .
  • Response Surface Methodology (RSM): Identify optimal conditions using Central Composite Design (CCD). Monitor yield and purity as responses .

Q. What theoretical frameworks guide mechanistic studies of spirocyclic compounds in anxiolytic drug development?

Methodological Answer:

  • Molecular Modeling: Apply density functional theory (DFT) to study interactions with serotonin (5-HT₁A) receptors. Validate docking results with in vitro binding assays .
  • Conceptual Frameworks: Link synthesis pathways to structure-activity relationship (SAR) models. Use retrosynthetic analysis to prioritize intermediates .

Methodological Considerations for Data Interpretation

Q. How should researchers approach conflicting spectral data (e.g., NMR shifts) in spirocyclic compound characterization?

Methodological Answer:

  • Validation: Re-run NMR under standardized conditions (e.g., DMSO-d₆, 400 MHz). Compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
  • Dynamic Effects: Investigate conformational flexibility via variable-temperature NMR or NOESY to resolve tautomeric or rotameric ambiguities .

Q. What strategies mitigate biases in ecological risk assessments for novel spirocyclic compounds?

Methodological Answer:

  • Weight-of-Evidence: Integrate in silico, in vitro, and microcosm data to reduce reliance on single endpoints. Use probabilistic models to account for uncertainty .
  • Peer Review: Submit methodologies to independent panels for validation, emphasizing transparency in data gaps and assumptions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.